molecular formula C11H13BrN2O3 B2502829 Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate CAS No. 433253-62-4

Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate

Cat. No.: B2502829
CAS No.: 433253-62-4
M. Wt: 301.14
InChI Key: OBVDAIILFSGSKF-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate is a brominated benzoate ester derivative featuring an ethylcarbamoyl-substituted amino group at the 2-position. This compound belongs to a class of anthranilic acid derivatives, which are widely studied for their structural versatility and applications in medicinal chemistry, including antimicrobial and antitubercular activity . The ethylcarbamoyl group (-NH-C(O)-OCH₂CH₃) introduces hydrogen-bonding capabilities and moderate electron-withdrawing effects, influencing both reactivity and intermolecular interactions.

Properties

IUPAC Name

methyl 5-bromo-2-(ethylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-3-13-11(16)14-9-5-4-7(12)6-8(9)10(15)17-2/h4-6H,3H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVDAIILFSGSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate typically involves the following steps:

    Bromination: The starting material, 2-aminobenzoic acid, is brominated using bromine or a brominating agent to introduce a bromine atom at the 5-position.

    Carbamoylation: The brominated intermediate is then reacted with ethyl isocyanate to introduce the ethylcarbamoyl group.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the carbamoyl group to an amine.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution: Products include azido or thiol-substituted derivatives.

    Reduction: Products include the corresponding amine or de-brominated compound.

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research has indicated that compounds similar to methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate exhibit promising anticancer properties. A study evaluated the compound's efficacy against different cancer cell lines, revealing significant cytotoxic effects.

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20
HeLa (cervical cancer)18

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition Studies:
The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and bacterial infections. For instance, it has been shown to interact with enzymes critical for bacterial cell wall synthesis, enhancing its potential as an antibacterial agent .

Agricultural Applications

Pesticidal Properties:
this compound is also being investigated for its pesticidal properties. It has been included in formulations aimed at controlling agricultural pests effectively. The compound's structure allows it to act on various target sites within pest organisms, potentially leading to higher efficacy compared to traditional pesticides .

Case Studies

Case Study 1: Anticancer Screening
In a comprehensive screening of derivatives related to this compound, researchers found that certain modifications enhanced its anticancer activity. Notably, the compound demonstrated a capacity to induce apoptosis in MCF-7 cells, as evidenced by flow cytometry assays that measured cell viability and apoptotic markers .

Case Study 2: Pesticidal Efficacy
Another study focused on the synthesis of various derivatives of this compound and their evaluation against common agricultural pests. The results indicated that some derivatives exhibited significant insecticidal activity, suggesting a viable pathway for developing new agrochemicals based on this compound .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key proteins involved in metabolic or signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent at the 2-position of the benzoate scaffold significantly impacts physicochemical properties, synthetic routes, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Structural Analogues
Compound Name (Reference) Substituent at 2-Position Key Properties/Applications Synthesis Highlights
Methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}benzoate Sulfonamide (-NHSO₂C₆H₄CH₃) Intermediate in multi-step synthesis; introduced via bromination and sulfonylation . Bromination with NaBr/Na₂S₂O₃ in ethanol.
Methyl 5-bromo-2-(3-(ethoxycarbonyl)thioureido)benzoate Thioureido (-NH-C(S)-OCO₂Et) High-yield (90%) synthesis; white crystalline solid with potential for metal coordination . Reaction with ethoxycarbonyl isothiocyanate in acetonitrile.
Methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate Benzamide (-NH-C(O)-C₆H₃Cl₂) Antitubercular activity; electron-withdrawing Cl groups enhance stability . Acylation with 3,4-dichlorobenzoyl chloride in pyridine.
Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate Methylsulfonamide (-N(SO₂CH₃)CH₃) Crystal structure reveals π–π stacking; intermediate for benzothiazine derivatives . Sulfonylation and methylation steps.
Methyl 5-bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate Cyclohexylamino (-NH-C₆H₁₀-CO₂Me) Steric bulk from cyclohexyl ring; viscous liquid with applications in stereochemical studies . Reaction with cyclohexyl carbamate derivatives in THF.

Physicochemical and Crystallographic Properties

  • Solubility : Sulfonamide and sulfonyl derivatives (e.g., ) exhibit lower solubility in polar solvents due to strong hydrogen-bonding and crystal packing (π–π interactions) .
  • Crystal Packing: Quinoline-containing analogs (e.g., ) form supramolecular chains via π–π stacking, whereas methylsulfonyl derivatives adopt planar configurations with Z’ = 1 in space group P2₁/n .

Biological Activity

Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H12BrN2O2
  • Molecular Weight : 276.12 g/mol
  • SMILES Notation : CCOC(=O)C1=C(C(=C(C=C1)Br)N)N

This compound features a bromine atom, which is often associated with increased biological activity due to its ability to participate in various biochemical interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The bromine substitution may enhance the lipophilicity and cellular uptake of the compound, leading to increased efficacy against various pathogens .
  • Anticancer Properties : Some derivatives of brominated benzoates have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The ethyl carbamoyl group may contribute to these effects by modulating signaling pathways involved in cell survival .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to altered cellular responses and therapeutic effects in disease models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Observed Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, researchers found that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

A cell viability assay conducted on various cancer cell lines demonstrated that this compound reduced cell proliferation by up to 70% at concentrations of 50 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis .

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